molecular formula C7H6ClN3 B084051 6-Chloro-1H-benzo[d]imidazol-4-amine CAS No. 10597-55-4

6-Chloro-1H-benzo[d]imidazol-4-amine

Cat. No.: B084051
CAS No.: 10597-55-4
M. Wt: 167.59 g/mol
InChI Key: NWDHQNVPVNVBNN-UHFFFAOYSA-N
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Description

6-Chloro-1H-benzo[d]imidazol-4-amine is a heterocyclic compound that features a benzimidazole core substituted with a chlorine atom at the 6-position and an amine group at the 4-position. Benzimidazoles are known for their diverse biological activities and are commonly found in various pharmaceutical agents.

Mechanism of Action

Target of Action

6-Chloro-1H-benzo[d]imidazol-4-amine, also known as 6-chloro-1H-1,3-benzodiazol-4-amine, is a compound that belongs to the imidazole family . Imidazole derivatives have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, and antiviral activities It’s worth noting that imidazole derivatives have been found to interact with various targets depending on their specific structures .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to different biological effects . For instance, some imidazole derivatives can block signal reception at certain receptor sites, leading to reduced transcription of specific genes .

Biochemical Pathways

Imidazole derivatives are known to affect various biochemical pathways depending on their specific structures and targets .

Pharmacokinetics

Imidazole is known to be a white or colorless solid that is highly soluble in water and other polar solvents , which could potentially influence its bioavailability.

Result of Action

Imidazole derivatives have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, and antiviral activities .

Action Environment

The solubility of imidazole derivatives in water and other polar solvents suggests that the compound’s action could potentially be influenced by the polarity of its environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-1H-benzo[d]imidazol-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chloro-1,2-phenylenediamine with formic acid or formamide, leading to the formation of the benzimidazole ring . The reaction conditions often require heating and may involve catalysts to improve yield and selectivity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, purity, and cost-effectiveness. Continuous flow reactors and advanced purification techniques are often employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-1H-benzo[d]imidazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Chloro-1H-benzo[d]imidazol-4-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 5-Chloro-1H-benzo[d]imidazol-4-amine
  • 6-Bromo-1H-benzo[d]imidazol-4-amine
  • 6-Fluoro-1H-benzo[d]imidazol-4-amine

Comparison: 6-Chloro-1H-benzo[d]imidazol-4-amine is unique due to the presence of the chlorine atom at the 6-position, which can influence its reactivity and biological activity. Compared to its bromine and fluorine analogs, the chlorine-substituted compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications .

Properties

IUPAC Name

6-chloro-1H-benzimidazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c8-4-1-5(9)7-6(2-4)10-3-11-7/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWDHQNVPVNVBNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C(=C1N)N=CN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201301203
Record name 5-Chloro-1H-benzimidazol-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201301203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10597-55-4
Record name 5-Chloro-1H-benzimidazol-7-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10597-55-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-1H-benzimidazol-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201301203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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